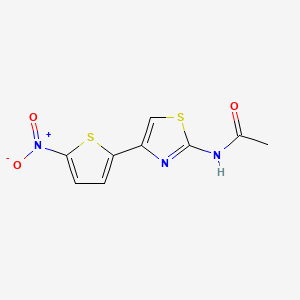
N-(4-(5-Nitro-2-thienyl)-2-thiazolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(5-Nitro-2-thienyl)-2-thiazolyl)acetamide is a compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of both thiazole and nitrothiophene moieties in the structure of this compound contributes to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(5-Nitro-2-thienyl)-2-thiazolyl)acetamide typically involves the reaction of 5-nitro-2-thiophenecarboxylic acid with thiosemicarbazide under acidic conditions to form the corresponding thiazole derivative. This intermediate is then acetylated using acetic anhydride to yield the final product. The reaction conditions often require refluxing in ethanol or another suitable solvent to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-(5-Nitro-2-thienyl)-2-thiazolyl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The thiazole ring can be reduced to form dihydrothiazole derivatives.
Substitution: The acetamide group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of amino-thiazole derivatives.
Reduction: Formation of dihydrothiazole derivatives.
Substitution: Formation of various substituted thiazole derivatives depending on the reagent used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Exhibits antimicrobial activity against various bacterial and fungal strains.
Medicine: Potential use as an antimicrobial agent due to its ability to inhibit the growth of pathogenic microorganisms.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of N-(4-(5-Nitro-2-thienyl)-2-thiazolyl)acetamide involves its interaction with specific molecular targets in microorganisms. The nitro group is believed to undergo reduction within the microbial cells, leading to the formation of reactive intermediates that can damage cellular components such as DNA, proteins, and membranes. This results in the inhibition of microbial growth and proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-(5-Nitro-2-thienyl)thiazolyl)acetamide
- N-(4-(5-Nitro-2-thienyl)thiazolyl)benzamide
- N-(4-(5-Nitro-2-thienyl)thiazolyl)propionamide
Uniqueness
N-(4-(5-Nitro-2-thienyl)-2-thiazolyl)acetamide is unique due to the presence of both nitrothiophene and thiazole moieties, which contribute to its distinct chemical and biological properties
Propriétés
Numéro CAS |
34800-28-7 |
|---|---|
Formule moléculaire |
C9H7N3O3S2 |
Poids moléculaire |
269.3 g/mol |
Nom IUPAC |
N-[4-(5-nitrothiophen-2-yl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C9H7N3O3S2/c1-5(13)10-9-11-6(4-16-9)7-2-3-8(17-7)12(14)15/h2-4H,1H3,(H,10,11,13) |
Clé InChI |
JAJCMIVFFSTONP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=NC(=CS1)C2=CC=C(S2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


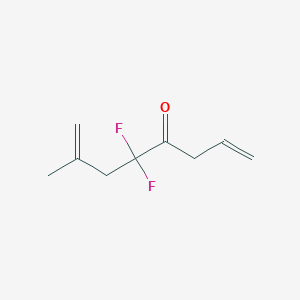
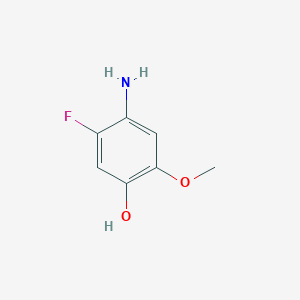

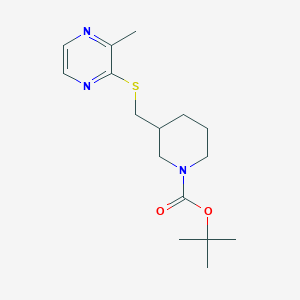
![3-[(2,2-Dimethyl-4,4-diphenyloxetan-3-ylidene)amino]-2-methylpropanenitrile](/img/structure/B13953286.png)
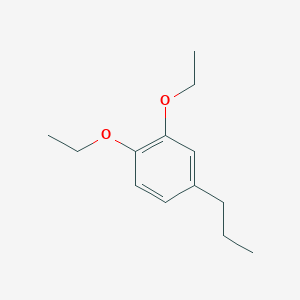
![tert-Butyl 7-(mercaptomethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13953318.png)
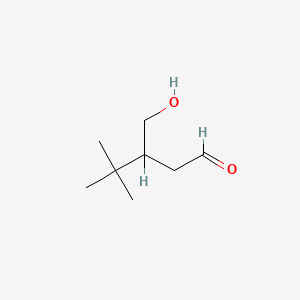
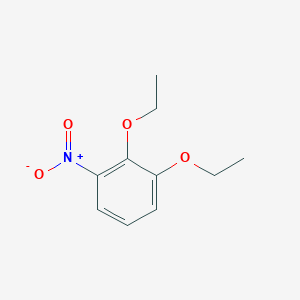
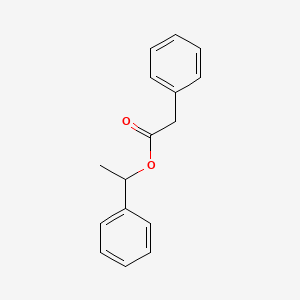
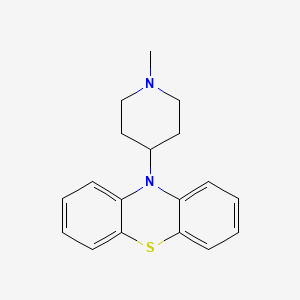
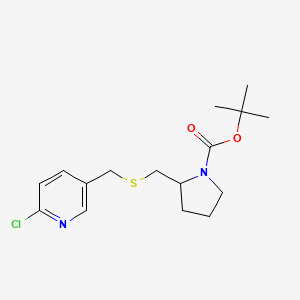
![2-Amino-1-(7-(mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B13953346.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-[[3-methyl-4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]amino]ethyl]-](/img/structure/B13953353.png)
